5-Bromo-3-pentyloxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPDVUVIDMLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147344 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-54-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Pathways
The synthesis begins with 3-bromo-5-hydroxyphenylboronic acid , which undergoes alkylation to introduce the pentyloxy group. This step typically employs pentyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C). Subsequent Miyaura borylation installs the boronic acid moiety using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).
Key Reaction Conditions for Alkylation:
| Parameter | Specification |
|---|---|
| Solvent | DMF or acetone |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield (Theoretical) | 60–75% |
Purification of the Boronic Acid
Crude 5-bromo-3-pentyloxyphenylboronic acid is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical data from VulcanChem confirms a molecular weight of 286.96 g/mol (C₁₁H₁₆BBrO₃) and a purity exceeding 95%.
Esterification with Pinacol
The boronic acid is converted to its pinacol ester to enhance stability and reactivity in cross-coupling reactions. This step involves refluxing the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.
Reaction Mechanism and Optimization
Esterification proceeds via a dehydration reaction, where the boronic acid’s hydroxyl groups react with pinacol’s diol functionality. Catalytic amounts of p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂) are used to accelerate the reaction. The process is typically conducted in toluene or tetrahydrofuran (THF) under azeotropic conditions to remove water, driving the equilibrium toward ester formation.
Optimized Esterification Parameters:
Workup and Isolation
Post-reaction, the mixture is cooled, washed with sodium bicarbonate to neutralize residual acid, and dried over anhydrous magnesium sulfate. The product is isolated via vacuum distillation or column chromatography, yielding a white crystalline solid with a molecular weight of 369.1 g/mol (C₁₇H₂₆BBrO₃).
Analytical Characterization
Rigorous quality control ensures the compound meets research-grade specifications. Key analytical data from suppliers and literature include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, aromatic), 7.32 (s, 1H, aromatic), 4.02 (t, 2H, OCH₂), 1.75–1.25 (m, 9H, pinacol CH₃ and pentyl CH₂), 1.20 (s, 6H, pinacol CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-O), 134.5–117.8 (aromatic carbons), 83.5 (B-O), 68.9 (OCH₂), 24.9 (pinacol CH₃), 22.5–14.0 (pentyl CH₂).
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses from VulcanChem indicate a purity of ≥95%, with retention times consistent with structurally similar boronic esters.
Industrial-Scale Production Insights
While laboratory-scale syntheses are well-documented, industrial production involves additional optimization for cost and efficiency. Key strategies include:
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Boronic Acids: Formed through hydrolysis of the boronic ester group.
Scientific Research Applications
Organic Synthesis
The compound is widely recognized for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool in constructing complex organic molecules.
Key Features:
- Reactivity: The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution reactions.
- Building Block: Serves as a versatile building block for synthesizing biaryl compounds and other derivatives.
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester is being explored for its potential as a reversible covalent inhibitor of enzymes. Boronic acids are known to interact with biomolecules, which can lead to the development of novel therapeutic agents.
Potential Applications:
- Drug Development: The ability of boron-containing compounds to modulate enzyme activity positions them as candidates for new drug formulations.
- Targeted Therapy: Research is ongoing to evaluate their effectiveness against specific biological targets.
Material Science
The compound's unique properties also lend themselves to applications in material science. Boronic esters can facilitate the synthesis of functional materials, including polymers and dendrimers.
Applications:
- Functional Materials: Utilized in creating materials with tailored electronic or optical properties.
- Cross-Linking Agents: The boronic acid group can be employed in cross-linking reactions to enhance material properties.
Biological Research
In biological research, this compound is used to study interactions involving boron-containing biomolecules. Its reactivity and ability to form stable complexes with biomolecules make it valuable for exploring biochemical pathways.
Research Focus:
- Biomolecular Interactions: Investigating how this compound interacts with various biological systems.
- Enzyme Mechanisms: Understanding the role of boronic acids in enzyme inhibition and activation.
Mechanism of Action
The mechanism of action of 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Insights :
- The pentyloxy group in the target compound donates electrons, partially counteracting the electron-withdrawing bromine. This balance may reduce steric hindrance compared to bulkier substituents while maintaining moderate reactivity.
- Trifluoromethoxy analogs (e.g., ) exhibit accelerated coupling due to strong electron withdrawal, but their synthesis is costlier.
Molecular Properties and Solubility
Key Insights :
- The pentyloxy chain increases molecular weight and lipophilicity, favoring organic-phase reactions.
- Methylenedioxy analogs (e.g., ) exhibit higher polarity, making them suitable for aqueous-organic biphasic systems.
Research Findings and Case Studies
- Kinetic Studies: The reaction rate of 4-nitrophenylboronic acid pinacol ester with H₂O₂ decreased by 40% compared to its non-esterified counterpart . This suggests that pinacol esters generally slow hydrolysis, a trend likely applicable to the target compound.
- Cross-Coupling Efficiency : Phenylboronic pinacol esters show comparable coupling efficiency to free boronic acids under optimized Pd-catalyzed conditions, with yields exceeding 85% .
Biological Activity
5-Bromo-3-pentyloxyphenylboronic acid pinacol ester is a boronic acid derivative with unique structural features that enhance its solubility and reactivity. This compound has garnered interest in both organic synthesis and potential biological applications due to its ability to interact with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.10 g/mol. The compound features a bromine atom, a pentyloxy group, and a pinacol ester moiety, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.10 g/mol |
| Solubility | Enhanced due to pentyloxy group |
| Functional Groups | Boronic acid, bromine, ether |
The biological activity of boronic acids is often attributed to their ability to reversibly bind to enzymes and other biomolecules. This interaction can modulate various biochemical pathways, making them valuable in drug design and development. Specifically, the bromo group in this compound allows for further functionalization, potentially enhancing its biological activity.
Case Studies
- Enzyme Inhibition : Research indicates that similar boronic acid derivatives can inhibit serine proteases by forming stable complexes with the enzyme active site . Further studies are needed to evaluate if this compound exhibits similar properties.
- Suzuki-Miyaura Coupling : The compound's reactivity in Suzuki-Miyaura coupling reactions has been documented, showcasing its utility in synthesizing complex organic molecules . This reaction is significant in medicinal chemistry for constructing carbon-carbon bonds essential for drug development.
Potential Biological Activities
- Anticancer Activity : Boronic acids have been studied for their potential to inhibit cancer cell proliferation through enzyme inhibition . Further investigation into the specific effects of this compound on cancer cell lines could provide insights into its therapeutic potential.
- Antibacterial Properties : Some boronic acids have demonstrated antibacterial activity by disrupting bacterial cell wall synthesis . Research into the antibacterial efficacy of this compound could reveal new applications in treating infections.
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-3-pentyloxyphenylboronic acid pinacol ester, and how can purity be optimized?
The compound is typically synthesized via a Miyaura borylation reaction, where a brominated precursor (e.g., 5-bromo-3-pentyloxyphenyl halide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:
- Precursor preparation : Bromination of 3-pentyloxyphenol followed by protection of the hydroxyl group.
- Borylation : Reaction under inert atmosphere (N₂/Ar) at 80–100°C in solvents like dioxane or THF.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >97% purity .
- Quality control : GC or HPLC analysis to confirm purity, with NMR (¹H, ¹³C, ¹¹B) for structural validation .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its electronegativity enhances the electrophilicity of the boronic ester, facilitating transmetalation with palladium catalysts. However, steric hindrance from the pentyloxy group may reduce coupling efficiency compared to less bulky analogs. Researchers should optimize catalyst loading (e.g., 2–5 mol% Pd) and base selection (e.g., K₂CO₃ vs. CsF) to mitigate this .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the pentyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety.
- IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and C-Br at ~550 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₇H₂₄BBrO₃) .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings?
Protodeboronation is prevalent in electron-deficient or sterically hindered systems. Mitigation strategies include:
- Solvent optimization : Use anhydrous DMF or THF to reduce water content.
- Additives : Include Lewis acids like Mg(OTf)₂ to stabilize the boronate intermediate.
- Temperature control : Maintain reactions at 50–70°C to balance reactivity and stability .
- Catalyst screening : Pd(PPh₃)₄ or XPhos-Pd-G3 may improve efficiency over traditional catalysts .
Q. What are the challenges in synthesizing derivatives with electron-withdrawing substituents, and how can yields be improved?
Electron-withdrawing groups (e.g., nitro, carbonyl) can deactivate the boronic ester, reducing coupling yields. Solutions include:
Q. How does the pentyloxy group affect the compound’s stability under long-term storage?
The pentyloxy chain improves solubility in organic solvents but may introduce hygroscopicity. Storage recommendations:
- Conditions : Sealed containers under inert gas (Ar) at –20°C.
- Stability monitoring : Periodic NMR analysis to detect hydrolysis (broad peaks at δ 7–8 ppm indicate free boronic acid formation) .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in aqueous vs. anhydrous conditions—how to resolve this?
While some studies report high yields in aqueous systems (e.g., H₂O/EtOH with SDS surfactant), others note hydrolysis issues. To reconcile:
Q. Discrepancies in optimal reaction temperatures for cross-couplings—what factors drive variability?
Temperature sensitivity arises from competing steric and electronic effects. For bulky substrates (e.g., ortho-substituted partners), higher temperatures (100–110°C) may be necessary to overcome steric barriers, while electron-rich systems perform better at 60–80°C. Always conduct preliminary kinetic studies .
Methodological Tables
Q. Table 1. Solvent Effects on Suzuki-Miyaura Coupling Efficiency
| Solvent | Yield (%) | Protodeboronation (%) | Reference |
|---|---|---|---|
| THF | 72 | 15 | |
| DMF | 85 | 5 | |
| Dioxane | 68 | 20 |
Q. Table 2. Catalyst Screening for Sterically Hindered Systems
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 45 | 24 |
| XPhos-Pd-G3 | 78 | 6 |
| Pd(OAc)₂ + SPhos | 65 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
